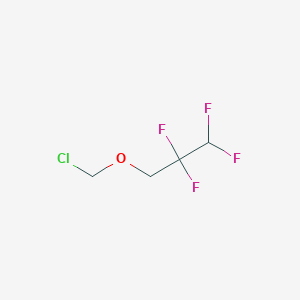
氯甲基2,2,3,3-四氟丙基醚
描述
Chloromethyl 2,2,3,3-tetrafluoropropyl ether is a chemical compound with the molecular formula C4H5ClF4O . It is related to 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropylether (TTE), a high-purity, battery-grade fluorinated ether commonly used as an electrolyte solvent in lithium-ion batteries .
Physical And Chemical Properties Analysis
Chloromethyl 2,2,3,3-tetrafluoropropyl ether has a molecular weight of 180.53 . Other physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the available sources.科学研究应用
1. Interface Stabilization of High-Voltage Li-rich Mn-based Layered Cathode Materials
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TFEPE) is used as a non-aqueous electrolyte solvent to improve the cycling performance of high-voltage Li-rich Mn-based layered cathode materials .
- Methods of Application: TFEPE was added to 1.2 mol·L−1 LiPF6 EC/EMC/DEC at different concentrations to synthesize a series of electrolytes. The effects of TFEPE on the electrochemical performance of the cathode material at 0.1C and 1.0C rates were investigated .
- Results: TFEPE was preferentially oxidized and produced inorganic compounds (MeF and Li2CO3) on the surface of the cathode material, which effectively inhibited the side reactions between the cathode material and the electrolyte. This improved the cycling performance of the cathode material .
2. Chloromethylation of Aromatic Compounds
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds, which are promising key intermediates because of their easy transformation to a variety of fine or special chemicals, polymers, and pharmaceuticals .
- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .
- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .
3. High Voltage Electrolyte Solvent for 5-V Li2CoPO4F Cathode
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (F-EPE) is investigated as a cosolvent for high voltage electrolytes of Li2CoPO4F .
- Methods of Application: F-EPE was added to 1 M LiPF6 DMC at different concentrations to synthesize a series of electrolytes. The effects of F-EPE on the electrochemical performance of the cathode material were investigated .
- Results: F-EPE/DMC electrolyte possesses both a high oxidation voltage up to 6.2 V vs. Li+/Li on Pt electrode and superior oxidation stability on Li2CoPO4F cathode. The capacity retention of Li2CoPO4F cathode increases from 15% in EC/DMC electrolyte to 51% in F-EPE/DMC electrolyte after 100 cycles at 1 C between 3.0 and 5.4 V .
4. Graphite-based Negative Electrodes
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether (TTE) is used in graphite-based negative electrodes .
- Methods of Application: The properties of the lithiated graphite electrode are similar to those of the Li metal, which suggests that the TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .
- Results: The TTE-containing electrolyte is suitable for use in graphite-based negative electrodes .
5. Nonflammable Electrolyte for Li4Ti5O12/LiNi0.5Mn1.5O4 Cells
- Summary of Application: A combination of trimethyl phosphate (TMP) and a fluorinated ether of 1,1,2,2-tetrafluoroethyl 2,2,3,3-tetrafluoropropyl ether (FEPE) is designed to formulate nonflammable electrolytes .
- Methods of Application: The reformulated electrolytes of 1 mol/L LiPF6/TMP + FEPE (9:1, 8:2 and 7:3, w/w) are totally nonflammable .
- Results: The FEPE solvent has higher oxidative stability and the FEPE-containing electrolytes have better separator wettability than the pure TMP electrolyte (1 mol/L LiPF6/TMP). This enhances the electrochemical stability of the electrolyte on high-voltage cathode LiNi0.5Mn1.5O4 .
6. Chloromethylation of Aromatic Compounds
- Summary of Application: Chloromethyl 2,2,3,3-tetrafluoropropyl ether is used in the chloromethylation of aromatic compounds .
- Methods of Application: Aromatic compounds were treated with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide to afford the corresponding chloromethyl derivatives .
- Results: The chloromethylation of aromatic compounds with dimethoxymethane and chlorosulfonic acid catalyzed by ZnI2 in CH2Cl2 under mild conditions was found to be an effective method .
属性
IUPAC Name |
3-(chloromethoxy)-1,1,2,2-tetrafluoropropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClF4O/c5-2-10-1-4(8,9)3(6)7/h3H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVPQZFXLWNFEPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)F)(F)F)OCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClF4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901023050 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chloromethyl 2,2,3,3-tetrafluoropropyl ether | |
CAS RN |
848337-76-8 | |
| Record name | 3-(Chloromethoxy)-1,1,2,2-tetrafluoropropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901023050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



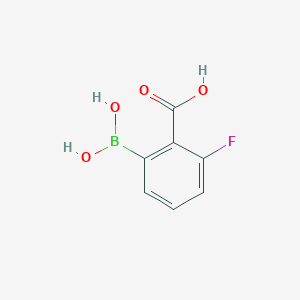
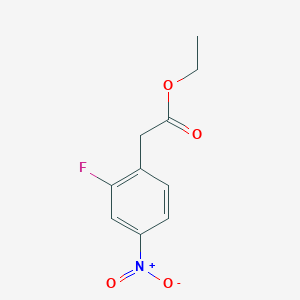
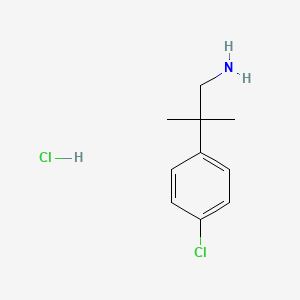
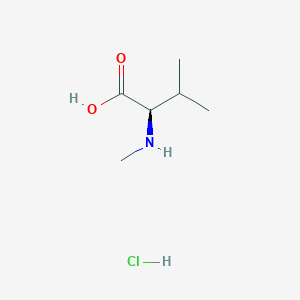
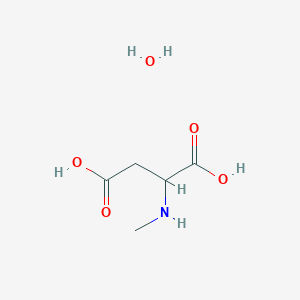
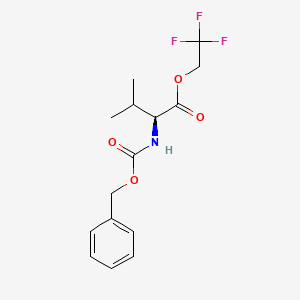
![Methyl 3-[5-(2,2-dimethylpropyl)-1,2,4-oxadiazol-3-yl]benzoate](/img/structure/B1426038.png)

![4,4,5,5-Tetramethyl-2-[3-(prop-2-en-1-yloxy)phenyl]-1,3,2-dioxaborolane](/img/structure/B1426040.png)



![3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]azetidine](/img/structure/B1426046.png)
![4-[2-(2-Chloro-4-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1426048.png)